Triphenylarsine oxide acts as a Lewis acid catalyst in numerous organic reactions. Its ability to accept electron pairs from reactants facilitates various transformations, including:
Aldol condensations: Triphenylarsine oxide promotes the formation of carbon-carbon bonds between aldehydes and ketones .
Epoxidation reactions: It catalyzes the conversion of alkenes to epoxides using peroxyacids as oxidants .
Rearrangements: Triphenylarsine oxide can also facilitate rearrangements of specific functional groups within organic molecules .
Reagent in Organometallic Synthesis:
Triphenylarsine oxide serves as a precursor and ligand in the preparation of various organometallic compounds. Its ability to bind to metal centers through the arsenic atom enables the formation of complexes with unique properties. For example, triphenylarsine oxide is used in:
Synthesis of transition metal complexes: These complexes can serve as catalysts in various organic transformations, owing to their specific reactivity and selectivity .
Stabilization of reactive organometallic species: The Lewis acidic nature of triphenylarsine oxide helps stabilize highly reactive organometallic intermediates, preventing their decomposition .
Ligand in Coordination Chemistry:
Beyond organometallic synthesis, triphenylarsine oxide functions as a chelating ligand in coordination chemistry. Its ability to form bidentate complexes with metal ions allows for the study of their structure, reactivity, and potential applications. For instance, triphenylarsine oxide is used in:
Investigation of metal ion binding: Studies with triphenylarsine oxide aid in understanding the selectivity and binding modes of metal ions towards different ligands .
Design of functional materials: Coordination complexes with triphenylarsine oxide as a ligand can exhibit interesting properties relevant to catalysis, sensing, and magnetism .
Other Research Applications:
Polymer synthesis: Triphenylarsine oxide can act as a catalyst or initiator in the polymerization of specific monomers .
Polymer stabilization: It can also function as a stabilizer for certain polymers, preventing their degradation due to heat, light, or oxidation .
Flame retardant: The presence of arsenic and aromatic groups in its structure imparts some flame retardant properties to triphenylarsine oxide, although its use in this application is limited .
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]; H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Acute Toxic;Environmental Hazard
Other CAS
1153-05-5
Wikipedia
Triphenylarsine oxide
General Manufacturing Information
Arsine oxide, triphenyl-: ACTIVE
Dates
Modify: 2023-08-15
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